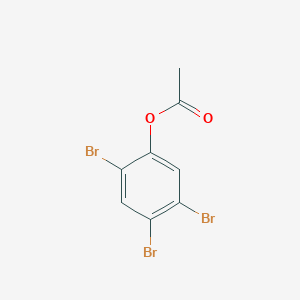

2,4,5-Tribromo-phenol Acetate

CAS No.:

Cat. No.: VC15884541

Molecular Formula: C8H5Br3O2

Molecular Weight: 372.84 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5Br3O2 |

|---|---|

| Molecular Weight | 372.84 g/mol |

| IUPAC Name | (2,4,5-tribromophenyl) acetate |

| Standard InChI | InChI=1S/C8H5Br3O2/c1-4(12)13-8-3-6(10)5(9)2-7(8)11/h2-3H,1H3 |

| Standard InChI Key | XWFKINZCCVZUKE-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC1=CC(=C(C=C1Br)Br)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenolic ring substituted with bromine atoms at the 2-, 4-, and 5-positions, coupled with an acetyloxy group at the 1-position. This arrangement contrasts with the 2,4,6-tribromophenyl acetate isomer, where bromines occupy the 2,4,6-positions .

Theoretical Physicochemical Parameters

The acetate group increases hydrophobicity compared to the parent phenol, potentially enhancing lipid membrane permeability .

Synthesis and Production Methods

Esterification of 2,4,5-Tribromophenol

Theoretical synthesis routes mirror methods for analogous bromophenyl acetates :

-

Acid-Catalyzed Esterification:

Reaction conditions: Reflux at 120°C for 6–8 hours, yielding ~70–85% crude product. -

Purification: Recrystallization in hexane/ethyl acetate (3:1) or silica gel chromatography.

Industrial-scale production would require optimized catalyst systems (e.g., DMAP) to minimize side reactions .

Applications in Scientific Research

Flame Retardancy

Brominated acetates often serve as precursors for polymeric flame retardants. While 2,4,6-isomers dominate industrial use , the 2,4,5-substitution pattern may alter thermal stability:

-

Theoretical Decomposition: Sequential debromination above 250°C, releasing HBr gas to quench free radicals.

-

Synergistic Effects: Potential use with antimony trioxide to enhance fire suppression efficiency.

Organic Synthesis

The acetate group acts as a protecting moiety, enabling regioselective functionalization of the aromatic ring. Comparative studies suggest bromine positioning influences electrophilic substitution kinetics .

Biological Activity and Toxicological Profile

Metabolic Pathways

In vivo hydrolysis likely regenerates 2,4,5-tribromophenol, a compound with documented cytotoxicity:

-

Hepatic Metabolism: Cytochrome P450-mediated oxidation forms reactive quinones, inducing oxidative stress .

-

Genotoxicity Potential: Bromophenols intercalate into DNA, causing frameshift mutations in bacterial assays .

Risk Assessment Framework

The European Food Safety Authority (EFSA) established a benchmark dose (BMDL₁₀) of 353 mg/kg/day for 2,4,6-tribromophenol-induced nephrotoxicity . Extrapolating to the acetate:

-

Margin of Exposure (MOE):

-

Estimated Dietary Exposure: <0.1 μg/kg/day (assuming similar occurrence to 2,4,6-TBP ).

Environmental Impact and Degradation

Persistence Metrics

Degradation Byproducts

-

Primary metabolite: 2,4,5-Tribromophenol (persistent organic pollutant).

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume